5-Nitro-2-(piperidin-1-yl)benzonitrile chemical properties
5-Nitro-2-(piperidin-1-yl)benzonitrile chemical properties
An In-depth Technical Guide to 5-Nitro-2-(piperidin-1-yl)benzonitrile: Properties, Synthesis, and Applications
Introduction
5-Nitro-2-(piperidin-1-yl)benzonitrile is a substituted aromatic compound that serves as a pivotal intermediate in organic synthesis and medicinal chemistry. Its structure, which incorporates a benzonitrile core, a piperidine moiety, and a nitro group, offers a unique combination of chemical reactivity and pharmacological relevance. The piperidine ring is one of the most prevalent heterocyclic scaffolds in FDA-approved pharmaceuticals, valued for its ability to improve physicochemical properties and engage in crucial binding interactions.[1] Similarly, the nitrile group is a key functional group in over 30 approved drugs, often acting as a bioisostere or a hydrogen bond acceptor.[2]
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Nitro-2-(piperidin-1-yl)benzonitrile, with a focus on its utility for researchers and professionals in drug development.
Physicochemical and Structural Properties
The fundamental properties of 5-Nitro-2-(piperidin-1-yl)benzonitrile are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Source |
| CAS Number | 32188-75-3 | [3][4] |
| Molecular Formula | C₁₂H₁₃N₃O₂ | [3][4] |
| Molecular Weight | 231.25 g/mol | [3][4] |
| IUPAC Name | 5-nitro-2-(piperidin-1-yl)benzonitrile | [3] |
| SMILES | N#CC1=CC(=O)=CC=C1N1CCCCC1 | [3] |
| InChI Key | AFQKJSKHZCXGLQ-UHFFFAOYSA-N | [4] |
| Storage | Sealed in a dry environment, 2-8°C | [3] |
Structural Diagram
The chemical structure of 5-Nitro-2-(piperidin-1-yl)benzonitrile is depicted below, illustrating the spatial arrangement of its constituent functional groups.
Caption: Chemical structure of 5-Nitro-2-(piperidin-1-yl)benzonitrile.
Synthesis and Purification
The primary and most efficient route for synthesizing 5-Nitro-2-(piperidin-1-yl)benzonitrile is through a Nucleophilic Aromatic Substitution (SₙAr) reaction.[5] This method is widely adopted due to the high reactivity of the starting material and the ready availability of the reagents.
Causality of the Synthetic Approach
The SₙAr reaction is particularly effective in this case due to the electronic properties of the starting material, 2-chloro-5-nitrobenzonitrile.[5][6]
-
Activation by Electron-Withdrawing Groups: The nitro group (-NO₂) is a powerful electron-withdrawing group. Its presence para to the chlorine atom significantly activates the aromatic ring towards nucleophilic attack. It stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[5][7]
-
Nucleophile: Piperidine acts as the nucleophile, attacking the carbon atom bonded to the chlorine leaving group.
-
Reaction Conditions: The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF), which can solvate the cation of the base but does not interfere with the nucleophile. A weak base like potassium carbonate (K₂CO₃) is used to neutralize the HCl byproduct generated during the reaction. Elevated temperatures are employed to ensure a reasonable reaction rate.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 5-Nitro-2-(piperidin-1-yl)benzonitrile.
Detailed Experimental Protocol
Safety Precaution: This protocol involves flammable solvents and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzonitrile (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous potassium carbonate (1.5 eq.) and dimethylformamide (DMF) to create a slurry.
-
Nucleophile Addition: Add piperidine (1.2 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water. A solid precipitate will form.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.
Spectroscopic Analysis and Characterization
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic techniques provides a comprehensive structural analysis. While public databases have limited direct spectral data for this specific molecule, the expected characteristics can be reliably predicted based on its functional groups and data from analogous structures.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Rationale |
| C-H stretching (aromatic) | 3100 - 3000 | Medium | Characteristic of C-H bonds on the benzene ring.[9] |
| C-H stretching (aliphatic) | 3000 - 2850 | Strong | From the -CH₂- groups of the piperidine ring.[5][9] |
| C≡N stretching (nitrile) | 2260 - 2220 | Strong, Sharp | A key diagnostic peak for the nitrile functional group.[5] |
| C=C stretching (aromatic) | 1600 - 1450 | Medium to Strong | Indicates the presence of the benzene ring.[5] |
| NO₂ stretching (asymmetric) | 1550 - 1500 | Strong | Diagnostic for the nitro group. |
| NO₂ stretching (symmetric) | 1350 - 1300 | Strong | Diagnostic for the nitro group. |
| C-N stretching | 1350 - 1250 | Medium | Corresponds to the bond between the aromatic ring and the piperidine nitrogen.[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.2 - 8.0 | dd | 1H | Ar-H (ortho to NO₂, meta to CN) | Deshielded by the strong electron-withdrawing nitro group. |
| ~ 8.0 - 7.8 | d | 1H | Ar-H (ortho to CN, ortho to NO₂) | Deshielded by both adjacent electron-withdrawing groups. |
| ~ 7.2 - 7.0 | d | 1H | Ar-H (ortho to piperidine) | Shielded relative to other aromatic protons due to the electron-donating effect of the piperidine nitrogen. |
| ~ 3.4 - 3.2 | t | 4H | N-CH₂ (piperidine) | Protons on the carbons directly attached to the nitrogen. |
| ~ 1.8 - 1.5 | m | 6H | -CH₂ - (piperidine) | Protons on the remaining carbons of the piperidine ring.[10] |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 155 | Ar-C -N (piperidine) | Carbon attached to the electron-donating nitrogen. |
| ~ 148 | Ar-C -NO₂ | Carbon attached to the electron-withdrawing nitro group. |
| ~ 130 | Ar-C H | Aromatic methine carbons. |
| ~ 125 | Ar-C H | Aromatic methine carbons. |
| ~ 118 | Ar-C H | Aromatic methine carbons. |
| ~ 117 | -C ≡N | Nitrile carbon. |
| ~ 105 | Ar-C -CN | Quaternary carbon attached to the nitrile group. |
| ~ 50 | N-C H₂ (piperidine) | Piperidine carbons adjacent to nitrogen. |
| ~ 26 | -C H₂- (piperidine) | Piperidine carbons beta to nitrogen. |
| ~ 24 | -C H₂- (piperidine) | Piperidine carbon gamma to nitrogen. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion (M⁺): For C₁₂H₁₃N₃O₂, the expected molecular ion peak in an ESI-MS spectrum would be [M+H]⁺ at m/z 232.10.
-
Key Fragmentation: Fragmentation would likely involve the loss of the nitro group (-NO₂, 46 Da) or cleavage of the piperidine ring.
Chemical Reactivity and Synthetic Utility
The most significant and versatile reaction of 5-Nitro-2-(piperidin-1-yl)benzonitrile is the reduction of the nitro group to a primary amine. This transformation unlocks a vast potential for further molecular elaboration, making the compound a valuable scaffold in drug discovery.[5][11]
Nitro Group Reduction
The reduction is highly chemoselective, meaning the reaction conditions can be chosen to specifically target the nitro group without affecting the nitrile or the aromatic ring.[5]
-
Causality of Method Choice:
-
Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method, often providing high yields with simple work-up (filtration of the catalyst). It is a preferred "green" chemistry approach.
-
Metal-Acid Systems (SnCl₂/HCl or Fe/HCl): Tin(II) chloride in hydrochloric acid is a classic and robust method for nitro group reduction. It is highly reliable and tolerant of many other functional groups, including nitriles.[5]
-
Reaction Diagram
Caption: Key reduction reaction of 5-Nitro-2-(piperidin-1-yl)benzonitrile.
Detailed Experimental Protocol (SnCl₂ Reduction)
Safety Precaution: This protocol involves strong acids and should be performed in a well-ventilated fume hood with appropriate PPE.
-
Setup: Suspend 5-Nitro-2-(piperidin-1-yl)benzonitrile (1.0 eq.) in ethanol in a round-bottom flask.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq.) in concentrated hydrochloric acid dropwise while stirring. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9). This will precipitate tin salts.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 5-amino-2-(piperidin-1-yl)benzonitrile can be purified by silica gel column chromatography if necessary.
Applications in Medicinal Chemistry and Drug Discovery
The structural motifs within 5-Nitro-2-(piperidin-1-yl)benzonitrile and its amino derivative are highly relevant in the design of therapeutic agents.
-
Versatile Scaffold: The resulting 5-amino-2-(piperidin-1-yl)benzonitrile is a versatile building block. The primary aromatic amine can be readily acylated, alkylated, or converted into other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).[5]
-
Kinase Inhibitors: The aminobenzonitrile core is a common scaffold in kinase inhibitors, which are a major class of oncology drugs. The amino group often forms critical hydrogen bonds with the hinge region of the kinase ATP-binding site.[11]
-
Piperidine as a Pharmacophore: The piperidine moiety can improve aqueous solubility, enhance metabolic stability, and provide a three-dimensional vector to probe protein binding pockets, often engaging in cation-π interactions.[1][12]
-
Nitrile Group as a Bioisostere: The nitrile group can serve as a bioisostere for other functional groups and can participate in hydrogen bonding or dipole-dipole interactions with biological targets.[2]
Conclusion
5-Nitro-2-(piperidin-1-yl)benzonitrile is more than a simple organic molecule; it is a strategically designed synthetic intermediate. Its synthesis via a robust SₙAr reaction is efficient and scalable. The true value of this compound lies in its facile and chemoselective reduction to 5-amino-2-(piperidin-1-yl)benzonitrile, a highly versatile scaffold for the development of complex molecular architectures. For researchers in drug discovery, this compound represents a valuable starting point for creating libraries of novel compounds targeting a wide range of diseases, from cancer to central nervous system disorders.
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